molecular formula C17H20BrNO B3173485 5-Bromo-2-[4-(tert-pentyl)phenoxy]phenylamine CAS No. 946786-86-3

5-Bromo-2-[4-(tert-pentyl)phenoxy]phenylamine

Cat. No. B3173485
CAS RN: 946786-86-3
M. Wt: 334.2 g/mol
InChI Key: JGGRHISZBQAARA-UHFFFAOYSA-N
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Description

5-Bromo-2-[4-(tert-pentyl)phenoxy]phenylamine, also known as 5-Bromo-2-Phenoxybenzyl or 5-Br-2-Phenoxybenzyl, is an organic compound that has been studied for its potential applications in the scientific research field. It is a brominated phenoxybenzyl amine that has been used as a starting material in the synthesis of various compounds, and its unique properties make it a valuable tool for chemical synthesis. In

Mechanism of Action

The mechanism of action of 5-Bromo-2-[4-(tert-pentyl)phenoxy]phenylamine is based on its ability to form covalent bonds with other molecules. It is capable of forming a strong covalent bond with nitrogen, oxygen, sulfur, and other atoms. This allows it to act as a catalyst in the synthesis of various compounds, as well as a reagent in the formation of new molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-2-[4-(tert-pentyl)phenoxy]phenylamine have not been extensively studied. However, it is known to have some effect on the metabolism of fatty acids, as well as on the activity of certain enzymes. It has been shown to inhibit the activity of fatty acid amide hydrolase, an enzyme involved in the metabolism of fatty acids. In addition, it has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Bromo-2-[4-(tert-pentyl)phenoxy]phenylamine in laboratory experiments include its low cost, ease of synthesis, and availability. It is also relatively stable and can be stored for long periods of time without degradation. The main limitation of using 5-Bromo-2-[4-(tert-pentyl)phenoxy]phenylamine in laboratory experiments is its potential toxicity. It is known to be toxic if inhaled, ingested, or absorbed through the skin. Therefore, it should be handled with care and used in a well-ventilated area.

Future Directions

The potential applications of 5-Bromo-2-[4-(tert-pentyl)phenoxy]phenylamine are numerous and its future directions are varied. It could be used in the synthesis of new compounds, such as heterocyclic compounds, benzimidazole derivatives, and quinazoline derivatives. It could also be used as a reagent in the synthesis of new molecules. In addition, its potential applications in the field of medicine could be explored, such as its use as an inhibitor of enzymes involved in the metabolism of fatty acids and prostag

Scientific Research Applications

5-Bromo-2-[4-(tert-pentyl)phenoxy]phenylamine has been used as a starting material in the synthesis of various compounds. It has been used in the synthesis of heterocyclic compounds such as 1,2,3-triazolo[4,5-d]pyrimidines, 1,2,3-triazolo[4,5-b]pyridazines, and 1,2,3-triazolo[4,5-c]pyridines. It has also been used in the synthesis of benzimidazole derivatives and 4-aryl-3-hydroxy-2-quinolones. In addition, it has been used in the synthesis of quinazoline derivatives and 1,3-dihydro-2H-benzimidazole-2-thiones.

properties

IUPAC Name

5-bromo-2-[4-(2-methylbutan-2-yl)phenoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO/c1-4-17(2,3)12-5-8-14(9-6-12)20-16-10-7-13(18)11-15(16)19/h5-11H,4,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGRHISZBQAARA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-[4-(tert-pentyl)phenoxy]phenylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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